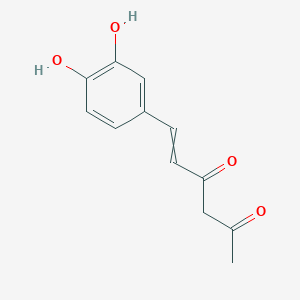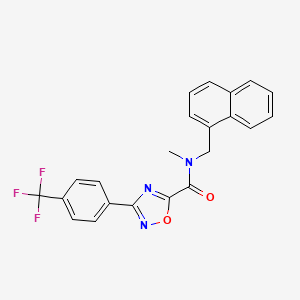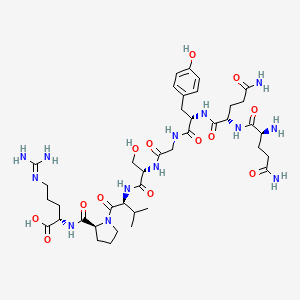![molecular formula C15H20O6 B12621166 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid CAS No. 918668-56-1](/img/structure/B12621166.png)
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable phenylacetic acid derivative, followed by methoxylation and subsequent chain elongation through a series of reactions including Grignard addition and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-(4-Methoxycarbonyl-butyl)-phenyl)-pentanoic acid
- 5-(2,5-Dimethoxy-phenyl)-5-oxo-pentanoic acid
Uniqueness
5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
918668-56-1 |
|---|---|
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
5-(2,4-dimethoxy-6-methoxycarbonylphenyl)pentanoic acid |
InChI |
InChI=1S/C15H20O6/c1-19-10-8-12(15(18)21-3)11(13(9-10)20-2)6-4-5-7-14(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |
Clé InChI |
CWSFWXMTEAGHAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)CCCCC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


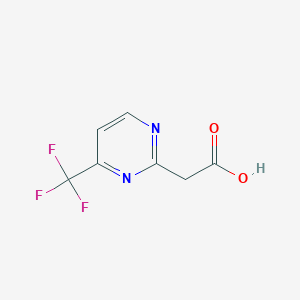
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)
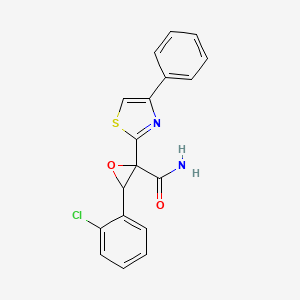
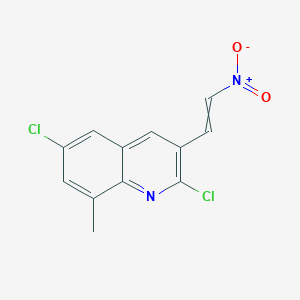
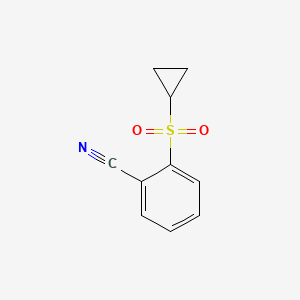
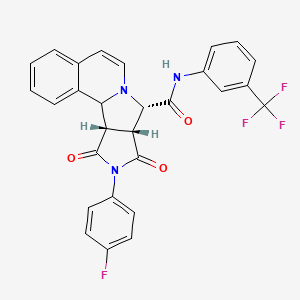
![4-(Cycloheptylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12621133.png)
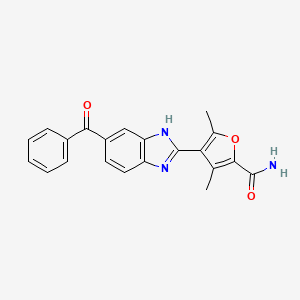
![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
